molecular formula C19H13N3O4S B2586426 (Z)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile CAS No. 476671-14-4

(Z)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2586426
CAS RN: 476671-14-4
M. Wt: 379.39
InChI Key: RUKBYJKIWLZOMA-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action and its biochemical and physiological effects.

Scientific Research Applications

Nitrated Phenols in the Atmosphere

Nitrated phenols, including nitrophenols like 4-nitrophenol, play a significant role in atmospheric chemistry. They are produced through various processes, including direct emissions from combustion, hydrolysis of pesticides, and secondary formation in the atmosphere through atmospheric nitration of phenol. These compounds are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Understanding their formation, sources, and sinks is crucial for atmospheric chemistry and environmental science research (Harrison et al., 2005).

Role of Nitazoxanide in Various Diseases

Nitazoxanide, a nitrothiazole derivative, demonstrates wide-ranging applications in treating infectious diseases due to its antiprotozoal, anthelmintic, and antiviral properties. Its efficiency against bacterial infections and viral diseases, including the potential benefits for treating symptoms of coronavirus infection, highlights the diverse applications of nitrothiazole derivatives in medicinal chemistry and pharmaceutical research (Bharti et al., 2021).

Analytical Methods for Determining Antioxidant Activity

The evaluation of antioxidant activity is pivotal in food engineering, medicine, and pharmacy. Various tests, including ORAC, HORAC, and DPPH assays, employ chemical reactions monitored by spectrophotometry to assess the antioxidant capacity of samples. These methods, crucial for analyzing complex samples, also incorporate electrochemical (bio)sensor techniques, providing insights into the kinetics and mechanisms of antioxidant processes. This research area is relevant to the study of phenolic compounds and their derivatives, which may include structures related to the specified compound (Munteanu & Apetrei, 2021).

Photosensitive Protecting Groups

Photosensitive protecting groups, including nitrophenyl derivatives, have shown promise in synthetic chemistry. These groups, such as 2-nitrobenzyl and 3-nitrophenyl, are utilized in light-mediated synthesis processes, offering potential for innovative synthetic pathways in organic chemistry and materials science (Amit et al., 1974).

properties

IUPAC Name

(Z)-3-(4-hydroxy-3-methoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O4S/c1-26-18-9-12(2-7-17(18)23)8-14(10-20)19-21-16(11-27-19)13-3-5-15(6-4-13)22(24)25/h2-9,11,23H,1H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKBYJKIWLZOMA-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

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